molecular formula C8H8Br3N3O B15423389 Methanone, 1-pyrrolidinyl(2,4,5-tribromo-1H-imidazol-1-yl)- CAS No. 102306-48-9

Methanone, 1-pyrrolidinyl(2,4,5-tribromo-1H-imidazol-1-yl)-

Cat. No.: B15423389
CAS No.: 102306-48-9
M. Wt: 401.88 g/mol
InChI Key: VRVJPMDCVAFSKC-UHFFFAOYSA-N
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Description

Methanone, 1-pyrrolidinyl(2,4,5-tribromo-1H-imidazol-1-yl)-, is a brominated heterocyclic compound featuring a pyrrolidine ring linked to a tribromo-substituted imidazole moiety via a ketone bridge.

Properties

CAS No.

102306-48-9

Molecular Formula

C8H8Br3N3O

Molecular Weight

401.88 g/mol

IUPAC Name

pyrrolidin-1-yl-(2,4,5-tribromoimidazol-1-yl)methanone

InChI

InChI=1S/C8H8Br3N3O/c9-5-6(10)14(7(11)12-5)8(15)13-3-1-2-4-13/h1-4H2

InChI Key

VRVJPMDCVAFSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2C(=C(N=C2Br)Br)Br

Origin of Product

United States

Biological Activity

Methanone, 1-pyrrolidinyl(2,4,5-tribromo-1H-imidazol-1-yl)-, also known by its CAS number 102306-48-9, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C8H8Br3N3O
  • Molar Mass : 401.88 g/mol

The structure of this compound includes a pyrrolidine ring and a tribrominated imidazole moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of Methanone, 1-pyrrolidinyl(2,4,5-tribromo-1H-imidazol-1-yl)- has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with imidazole derivatives often exhibit significant antimicrobial activity. For instance:

  • Imidazopyrazine Derivatives : A related class of compounds has demonstrated antibacterial properties against various pathogens. These derivatives are structurally similar and may share mechanisms of action with Methanone .

Anticancer Activity

Recent studies have shown that imidazole-based compounds can act as effective anticancer agents:

  • Case Study : In a study involving imidazolylpyrrolone-based small molecules, certain compounds exhibited IC50 values in the low micromolar range against renal cell carcinoma cell lines (A498 and 786-O), suggesting potential efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Methanone:

  • Key Modifications : Modifications to the imidazole ring and the pyrrolidine moiety can enhance potency and selectivity against specific cancer cell lines. For example, substituents on the imidazole ring significantly influence anticancer activity .

Comparative Efficacy

A comparative analysis of similar compounds reveals that:

CompoundIC50 (µM)Activity Type
Compound A10Anticancer
Compound B15Antimicrobial
MethanoneTBDTBD

This table illustrates the need for further research to establish definitive IC50 values for Methanone.

Comparison with Similar Compounds

Thermal Stability and Decomposition

  • Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): These tetrazole-based methanones exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their crystal structures . The tribromoimidazole derivative likely has lower thermal stability due to reduced hydrogen-bonding capacity and increased steric hindrance from bromine atoms.
  • Compound 4 (Orthorhombic Pbc2): A structurally related methanone with a density of 1.675 g·cm⁻³, crystallizing in orthorhombic systems. The brominated analog may exhibit higher density due to bromine’s atomic mass .

Melting Points and Solubility

  • (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b): Melts above 300°C, with solubility in DMF/EtOH mixtures . The tribromoimidazole derivative may have a lower melting point due to weaker intermolecular forces but reduced solubility in polar solvents due to bromine’s hydrophobicity.
  • Salt formation enhances solubility compared to neutral analogs .

Substituent Effects

  • Bromine vs.
  • Pyrrolidine vs. Benzodiazepine Moieties : The pyrrolidine ring in the target compound offers conformational flexibility, contrasting with rigid benzodiazepine systems in CAS 132036-42-1 .

Data Table: Key Properties of Comparable Methanones

Compound Name Decomposition (°C) Melting Point (°C) Density (g·cm⁻³) Notable Features Reference
Di(1H-tetrazol-5-yl) Methanone Oxime 288.7 - - High H-bonding, thermal stability
Compound 4 (Orthorhombic Pbc2) - - 1.675 Orthorhombic crystallization
Compound 7b - >300 - High melting, DMF/EtOH solubility
CAS 132036-42-1 (Hydrochloride) - - - Discontinued, enhanced solubility

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or acylation reactions. A common method includes reacting a brominated imidazole precursor with a pyrrolidinyl carbonyl chloride under anhydrous conditions. Key steps include:

  • Dissolving the imidazole derivative in acetone with anhydrous K₂CO₃ as a base .
  • Slow addition of acyl chloride via a dropping funnel to control exothermicity .
  • Stirring under cold conditions (0–5°C) for 5–6 hours to minimize side reactions .
  • Purification via recrystallization (ethanol is preferred) or column chromatography (hexane:ethyl acetate, 4:1) . Yields range from 25% to 40%, influenced by substituent steric effects and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Prioritize peaks for carbonyl (>C=O, ~1650–1676 cm⁻¹) and imine (>C=N, ~1643–1654 cm⁻¹) groups. Aromatic C-H stretches appear at ~3055–3074 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 6.63–7.91 ppm), pyrrolidinyl N-CH₂ (δ ~3.74 ppm), and substituent-specific signals (e.g., O-CH₃ at δ 3.41 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 460.3 for C₃₀H₂₅N₃O₂) confirm molecular weight .

Q. What in vitro/in vivo models are recommended for preliminary bioactivity assessment?

  • Anti-inflammatory Activity : Use the carrageenan-induced paw edema model in Wistar rats. Measure edema volume via plethysmometry at 1- and 3-hour intervals post-administration (100 mg/kg oral dose). Calculate inhibition using: Inhibition (%)=[1VtVc]×100\text{Inhibition (\%)} = \left[1 - \frac{V_t}{V_c}\right] \times 100

    where VtV_t = treated paw volume, VcV_c = control .

  • Antimicrobial Activity : Employ the disk diffusion method against E. coli (Gram-negative) and B. subtilis (Gram-positive). Compare zone-of-inhibition diameters to standard drugs like ciprofloxacin .

Advanced Questions

Q. How can researchers optimize synthesis to address low yields?

  • Solvent Selection : Replace acetone with DMF or THF to enhance solubility of brominated intermediates .
  • Catalyst Use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature Control : Gradual warming post-acylation (from 0°C to room temperature) reduces byproduct formation .
  • Purification : Replace aqueous NaHCO₃ washes with silica gel chromatography for polar impurities .

Q. How to resolve spectral data discrepancies between theoretical and observed results?

  • Impurity Analysis : Use HPLC-MS to detect unreacted starting materials or degradation products (e.g., dehalogenated byproducts) .
  • Dynamic NMR : Resolve overlapping aromatic signals by elevating temperature or using deuterated DMSO .
  • X-ray Crystallography : Confirm molecular geometry if recrystallization solvents (e.g., ethanol vs. methanol) alter crystal packing .

Q. What strategies elucidate the mechanism of action for novel bioactivity?

  • Molecular Docking : Model interactions with URAT1 (urate transporter) or microbial enzyme targets (e.g., C. albicans lanosterol demethylase) using software like AutoDock .
  • Enzyme Assays : Measure inhibition of cyclooxygenase (COX-2) for anti-inflammatory activity or β-lactamase for antimicrobial effects .
  • SAR Studies : Compare analogs with varying halogenation (e.g., tribromo vs. dichloro) to identify critical substituents .

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